1,2-Dichloro-4-(chloromethoxy)benzene
Overview
Description
1,2-Dichloro-4-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5Cl3O. It is characterized by the presence of two chlorine atoms and a chloromethoxy group attached to a benzene ring. This compound is used in various chemical processes and has significant applications in scientific research and industry .
Mechanism of Action
Target of Action
Chlorinated aromatic compounds can interact with various biological molecules due to their lipophilic nature. They can accumulate in fatty tissues and can interact with cell membranes, proteins, and DNA .
Mode of Action
The exact mode of action would depend on the specific biological target. For example, if the target is a protein, the compound might alter the protein’s structure and function. If the target is DNA, it could potentially interfere with DNA replication or transcription .
Biochemical Pathways
Chlorinated aromatic compounds can undergo metabolic transformations in the body, potentially forming reactive metabolites that can cause cellular damage .
Pharmacokinetics
As a lipophilic compound, 1,2-Dichloro-4-(chloromethoxy)benzene is likely to have good absorption in the body. It might undergo metabolism in the liver, and excretion could occur via the kidneys .
Result of Action
The cellular and molecular effects would depend on the specific targets and the nature of the interactions. Potential effects could include altered cellular function, cellular damage, or cell death .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 1,2-dichloro-4-(chloromethoxy)benzene involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-4-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of compounds with different functional groups replacing the chlorine atoms.
Oxidation: Formation of chlorinated benzoic acids or other oxidized derivatives.
Reduction: Formation of partially or fully dechlorinated benzene derivatives.
Scientific Research Applications
1,2-Dichloro-4-(chloromethoxy)benzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,2-Dichlorobenzene: Lacks the chloromethoxy group, making it less reactive in certain chemical reactions.
1,4-Dichlorobenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
1,2,4-Trichlorobenzene: Contains an additional chlorine atom, leading to different chemical behavior and applications.
Uniqueness: 1,2-Dichloro-4-(chloromethoxy)benzene is unique due to the presence of both chlorine atoms and a chloromethoxy group on the benzene ring. This combination of functional groups imparts specific reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
1,2-dichloro-4-(chloromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHHCOROBIAQNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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